molecular formula C10H16N2O4S B2822097 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 875160-39-7

4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2822097
CAS RN: 875160-39-7
M. Wt: 260.31
InChI Key: CRHQLBYGZRRJFO-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as DEMP or DSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized through different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Organic Synthesis and Catalysis

Novel Catalytic Applications : Compounds with similar structural motifs, including sulfonamide and pyrrole groups, have been used as catalysts in organic synthesis. For example, novel biological-based nano organo solid acids have been synthesized and characterized, demonstrating their potential in catalyzing the synthesis of various organic compounds under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). Similarly, biological-based nano and nano magnetic catalysts have been applied in the preparation of arylbispyranylmethane derivatives, highlighting an eco-friendly approach to synthesis (Zolfigol, Navazeni, Yarie, & Ayazi-Nasrabadi, 2016).

Functional Group Transformations : The synthesis and characterization of phenylsulfamoyl carboxylic acids have been explored, revealing their potential in molecular docking, antimicrobial, and antioxidant activities. This indicates the versatility of sulfonamide and carboxylic acid functionalities in synthesizing compounds with potential pharmacological interests (Egbujor, Okoro, & Okafor, 2019).

Potential Medicinal Chemistry Applications

Antimicrobial and Antioxidant Activities : Sulfonamide derivatives, including those incorporating carboxylic acid functionalities, have shown promise in antimicrobial and antioxidant studies. For example, new phenylsulfamoyl carboxylic acids demonstrated significant in vitro antibacterial, antifungal, and antioxidant activities, suggesting their applicability in developing new therapeutic agents (Egbujor et al., 2019).

Enzyme Inhibition : Research into sulfonamide inhibitors of carbonic anhydrases has highlighted the utility of sulfonamide groups in designing enzyme inhibitors, which could lead to the development of new drugs for treating conditions like glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-4-12(5-2)17(15,16)8-6-9(10(13)14)11(3)7-8/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQLBYGZRRJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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